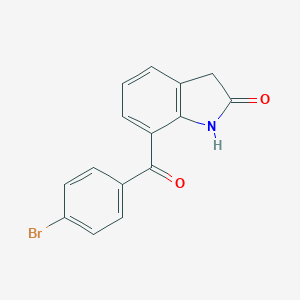

7-(4-溴苯甲酰)-1,3-二氢-2H-吲哚-2-酮

描述

The compound "7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one" is a brominated heterocyclic compound that is likely to have interesting chemical and physical properties due to the presence of the bromine atom and the indole core. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated heterocyclic compounds, which can be used to infer some of the characteristics of "7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one".

Synthesis Analysis

The synthesis of brominated heterocyclic compounds can involve multiple steps, including hydrolysis, substitution, condensation, bromination, and aromatic amidation. For example, the synthesis of "7-Bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one" was achieved through a five-step process that utilized microwave conditions to reduce reaction time and improve yield . This suggests that a similar approach could be applied to synthesize "7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one", potentially involving the use of a brominated starting material and subsequent functional group transformations under controlled conditions.

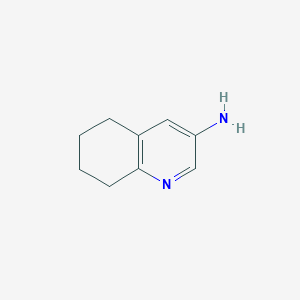

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular and crystal structures of brominated heterocyclic compounds. For instance, the structure of "7-Bromo-5-phenyl-1,2-dihydro-3H-1,4-benztriazepin-2-one" was established using this method . Additionally, non-classical hydrogen bonds, such as C–H···Cg1 interactions, have been observed to stabilize the crystal structure of related compounds . These findings imply that "7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one" may also exhibit a well-defined crystal structure with potential intramolecular interactions contributing to its stability.

Chemical Reactions Analysis

The reactivity of brominated heterocyclic compounds can be influenced by the presence of the bromine atom, which can participate in various chemical reactions. Although the provided papers do not detail specific reactions for "7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one", they do describe the synthesis of related compounds, which may involve Lewis acid-base reactions . This suggests that the compound could also undergo similar reactions, potentially acting as a substrate for further functionalization or as a reagent in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated heterocyclic compounds can be diverse. The papers describe the use of techniques such as IR spectroscopy and NMR spectroscopy to analyze these properties . For example, IR spectroscopy was used to determine the nature of hydrogen bonds in solution and in the crystalline state . The presence of bromine is likely to influence the compound's reactivity, boiling and melting points, solubility, and other physical properties. The exact properties of "7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one" would need to be determined experimentally, but it can be anticipated that they would be consistent with the behavior of similar brominated heterocycles.

科学研究应用

钯体系介导的胺化反应

研究表明,亲核 N-杂环卡宾可用作涉及芳基卤化物和含氮底物的胺化反应中的催化剂改性剂。该方法已在各种底物上得到验证,显示出高活性,特别是对于电中性和富电子的芳基氯化物。该方法已成功应用于合成新抗生素的关键中间体,展示了该化合物在促进复杂化学转化中的潜在作用 (Grasa 等人,2001)。

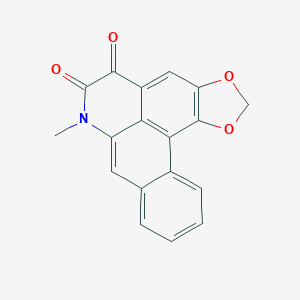

稠合吲哚异喹啉的合成

另一项研究描述了一种新颖的钯催化的级联环化方法,为构建含有吲哚异喹啉的各种稠合六环支架提供了一条有效的途径。该方法通过分子内碳钯化、C-H 活化和脱羧序列构建三个 C-C 键,突出了该化合物在构建复杂分子结构中的用途 (Yang 等人,2019)。

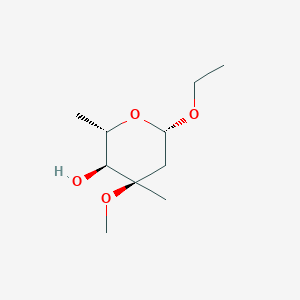

2-羟基-吲哚啉-3-酮的氧化环化

一项研究展示了一种通过氧化环化过程构建 2-羟基-2-取代吲哚-3-酮的简洁方法。该方案利用特定的氧化剂,有效地生成 C2-季 2-羟基-吲哚啉-3-酮,并已应用于天然产物的合成研究中。这表明该化合物与合成具有生物学意义的分子相关 (Wen 等人,2017)。

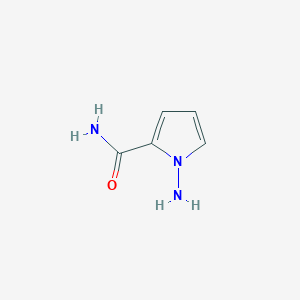

吲哚核的新反应性开发

专注于开发吲哚核的新反应性及其在合成中的应用的研究涵盖了广泛的方法,包括 Vilsmeier-Haack 反应、Fischer 吲哚合成和吲哚-2-羧酸乙酯的酰化。这些研究为合成多种吲哚衍生物铺平了道路,这对于药物开发至关重要 (村上,1999)。

吲哚的羰基化脱芳构化

已经开发出一种钯催化的脱芳基羰基化方法用于 N-(2-溴苯甲酰)吲哚,为获得多种稠合吲哚酯和酰胺提供了一种直接的方法。该方法因其良好的官能团耐受性而具有重要意义,并且代表了羰基化脱芳构化的第一个例子,突出了分子合成中的创新方法 (Wang & Wu,2019)。

作用机制

Target of Action

The primary targets of 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one are Prostaglandin G/H synthase 1 and 2 . These enzymes, also known as cyclooxygenase 1 and 2, play a crucial role in the synthesis of prostaglandins, which are mediators of inflammation .

Mode of Action

7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one acts by inhibiting the activity of Prostaglandin G/H synthase 1 and 2 . This inhibition blocks the synthesis of prostaglandins, leading to a decrease in inflammation .

Biochemical Pathways

By inhibiting Prostaglandin G/H synthase 1 and 2, 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one disrupts the biochemical pathway that leads to the production of prostaglandins . This disruption affects downstream effects such as vasodilation, increased vascular permeability, and leukocytosis .

Pharmacokinetics

Like other nonsteroidal anti-inflammatory drugs (nsaids), it is likely to be absorbed, distributed, metabolized, and excreted by the body . The compound’s ADME properties and their impact on bioavailability are subjects of ongoing research.

Result of Action

The inhibition of Prostaglandin G/H synthase 1 and 2 by 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one results in a decrease in the production of prostaglandins . This leads to a reduction in inflammation, making it useful in the management of conditions associated with inflammation .

未来方向

属性

IUPAC Name |

7-(4-bromobenzoyl)-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO2/c16-11-6-4-9(5-7-11)15(19)12-3-1-2-10-8-13(18)17-14(10)12/h1-7H,8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDSPXIPYMUGSIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)C(=O)C3=CC=C(C=C3)Br)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80440521 | |

| Record name | 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one | |

CAS RN |

91713-91-6 | |

| Record name | 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091713916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-(4-BROMOBENZOYL)-1,3-DIHYDRO-2H-INDOL-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7XLJ27ZJP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol](/img/structure/B132646.png)

![4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol](/img/structure/B132651.png)

![[(Z)-[1-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-2,2,2-trifluoroethylidene]amino] 4-methylbenzenesulfonate](/img/structure/B132654.png)

![N-{(1Z)-1-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-2,2,2-trifluoroethylidene}hydroxylamine](/img/structure/B132655.png)